molecular formula C17H22F3N3O B3837631 2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B3837631
M. Wt: 341.37 g/mol
InChI Key: QNYBTGFEVCNYGJ-CIAFOILYSA-N
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Description

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide is a synthetic organic compound characterized by its unique chemical structure. It contains an azocane ring, a trifluoromethyl group, and an imine linkage, making it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O/c18-17(19,20)15-9-5-4-8-14(15)12-21-22-16(24)13-23-10-6-2-1-3-7-11-23/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBTGFEVCNYGJ-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the Imine Linkage: The imine linkage is formed by reacting an amine with an aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the azocane ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azocan-1-yl)-1-[2-(trifluoromethyl)phenyl]ethan-1-amine: Shares structural similarities but differs in the functional groups attached to the azocane ring.

    2-(azocan-1-yl)-2-[2-(trifluoromethyl)phenyl]ethan-1-amine: Another structurally related compound with variations in the positioning of functional groups.

Uniqueness

2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide is unique due to its specific combination of an azocane ring, trifluoromethyl group, and imine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Reactant of Route 2
2-(azocan-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

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